molecular formula C20H19ClN4O2 B5590355 N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5590355
M. Wt: 382.8 g/mol
InChI Key: KJDSKIHFQLQURN-ZMOGYAJESA-N
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Description

N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Scientific Research Applications

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

Safety and hazard analysis involves determining the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also involve further studies to better understand its properties or mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction conditions can vary, but common methods include refluxing the reactants in the solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, such as the presence of the triazole ring and the prop-2-en-1-yl group.

Properties

IUPAC Name

(E)-1-[5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-2-5-16-6-3-4-7-19(16)26-10-11-27-20-9-8-18(21)12-17(20)13-24-25-14-22-23-15-25/h2-4,6-9,12-15H,1,5,10-11H2/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDSKIHFQLQURN-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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